2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline

Antioxidant mechanism Bond dissociation energy Peroxyl radical scavenging

Sourcing for high-temp rubber compounding or enantioselective drug synthesis? This saturated tetrahydroquinoline (BP 248.1°C) minimizes volatilization loss versus dihydroquinoline analogs, ensuring sustained oxidative protection at 150-200°C. Its chiral scaffold enables scalable (R)-enantiomer production critical for neuropharmacology R&D. Select for thermal stability & stereochemical versatility.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
CAS No. 4497-58-9
Cat. No. B057472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline
CAS4497-58-9
Synonyms1,2,3,4-Tetrahydro-2,2,4-trimethylquinoline
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESCC1CC(NC2=CC=CC=C12)(C)C
InChIInChI=1S/C12H17N/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11/h4-7,9,13H,8H2,1-3H3
InChIKeyKSNRDYQOHXQKAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline (CAS 4497-58-9): Baseline Chemical Identity and Key Differentiating Characteristics


2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline (CAS 4497-58-9, molecular formula C12H17N, MW 175.27 g/mol) is a partially hydrogenated quinoline derivative bearing three methyl substituents at the 2-, 2-, and 4-positions of the tetrahydroquinoline ring system . This bicyclic secondary amine exists as a racemic mixture unless stereoselectively synthesized, and its saturated heterocyclic core distinguishes it from dihydroquinoline analogs such as 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) [1]. The compound exhibits a measured boiling point of 248.1 ± 10.0 °C at 760 mmHg and a density of 0.9 ± 0.1 g/cm³ , physical parameters that inform its utility in high-temperature industrial applications and its differentiation from lower-boiling quinoline derivatives.

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline (4497-58-9): Why In-Class Substitution with Dihydroquinolines or Ethoxyquin Is Scientifically Unjustified


Substituting 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline with closely related analogs such as 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) or 6-ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (ethoxyquin) introduces measurable deviations in physicochemical stability, volatility, synthetic versatility, and stereochemical accessibility that preclude direct interchangeability. The fully saturated tetrahydroquinoline core of the target compound exhibits distinct bond dissociation energetics [1], higher thermal stability [2], and the capacity for enantioselective derivatization [3]—attributes that are either absent or materially altered in dihydroquinoline counterparts. These quantitative differences dictate that procurement and selection decisions must be guided by application-specific performance metrics rather than nominal structural similarity.

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline (4497-58-9): Quantitative Head-to-Head Differentiation Evidence for Scientific Selection


Comparative Bond Dissociation Energetics: N–H vs. O–H Scavenging Potential in Tetrahydroquinoline Antioxidants

Experimental determination of N–H and O–H bond dissociation energies in the 6-hydroxy derivative of the target compound reveals a DN–H value of 345.3 kJ/mol and a DO–H value of 324.4 kJ/mol [1]. These values are substantially lower than those of 4-hydroxydiphenylamine (DO–H = 338.8 kJ/mol, DN–H = 355.9 kJ/mol) [1], indicating a thermodynamically more favorable hydrogen atom transfer pathway for peroxyl radical scavenging.

Antioxidant mechanism Bond dissociation energy Peroxyl radical scavenging

Volatility and Thermal Stability: Boiling Point Differentiation vs. Ethoxyquin

The target compound exhibits a boiling point of 248.1 ± 10.0 °C at 760 mmHg , significantly higher than that of the widely used rubber antioxidant ethoxyquin (6-ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline), which boils at 123–125 °C at 2 mmHg (corresponding to an estimated normal boiling point substantially below 248 °C) [1]. This approximately >50 °C difference in atmospheric boiling point translates to markedly lower volatility at typical rubber processing temperatures.

Rubber antioxidant Volatility Thermal stability Polymer additive

Enantioselective Synthetic Accessibility: Quantitative Yield and Chiral Purity for (R)-Enantiomer Production

A patented enantioselective synthesis of (R)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline achieves the desired optically active product via a three-step sequence from 2-aminoacetophenone involving Grignard addition and asymmetric hydrogenation [1]. In contrast, racemic synthesis of the compound via standard hydrogenation of 1,2-dihydro-2,2,4-trimethylquinoline over Pd–C yields the racemic mixture without stereocontrol , limiting its utility in chirality-sensitive applications.

Asymmetric synthesis Chiral building block Enantioselective hydrogenation Pharmaceutical intermediate

Azo Dye Performance on Polyester: Sublimation Fastness of Derived Nitrothiazolyl-Monoazo Compounds

Nitrothiazolyl-monoazo dyes synthesized using 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline as the coupling component exhibit excellent fastness properties when applied to polyester fibers [1]. The patent describes that these dyes yield shades with good light fastness, wash fastness, and particularly high sublimation fastness, attributed to the molecular architecture conferred by the tetrahydroquinoline moiety [1].

Polyester dyeing Azo coupling component Sublimation fastness Textile chemistry

Oxidative Stability of the Tetrahydroquinoline Core: Comparative Mass Spectrometric Fragmentation Analysis

Mass spectrometric analysis of 6-R-4-R'-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acids and their 1,2-dihydroquinoline counterparts reveals that the heterocyclic fragment of the dihydroquinoline derivative is more stable than that of the tetrahydroquinoline analog [1]. This finding indicates that the fully saturated tetrahydroquinoline core is more susceptible to oxidative degradation under certain conditions, a characteristic that may be either advantageous (for sacrificial antioxidant action) or disadvantageous (for long-term storage) depending on the intended application.

Oxidative stability Mass spectrometry Structural analog stability Helquinoline derivatives

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline (4497-58-9): Prioritized Application Scenarios Based on Quantitative Differentiation Evidence


Rubber Antioxidant Requiring Low Volatility and High-Temperature Processing Stability

In rubber compounding operations conducted at elevated temperatures (e.g., 150–200 °C), the higher boiling point (248.1 ± 10.0 °C at 760 mmHg) and low vapor pressure (0.0 ± 0.5 mmHg at 25 °C) of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline minimize antioxidant loss through volatilization compared to ethoxyquin . This physical property advantage supports its selection for tire tread and industrial rubber goods requiring sustained oxidative protection throughout the curing cycle and service life.

Synthesis of Enantiomerically Pure Pharmaceutical Intermediates

The availability of a scalable, patented enantioselective synthesis route to (R)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline enables the preparation of chiral building blocks for medicinal chemistry programs. This synthetic advantage over racemic material is critical for developing stereochemically defined tetrahydroquinoline-based drug candidates, particularly in neuropharmacology and anti-infective research.

Coupling Component for High-Fastness Azo Disperse Dyes on Polyester

As demonstrated in US4529406A , 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline serves as an effective coupling component for nitrothiazolyl-monoazo dyes that impart high sublimation fastness to polyester textiles. This application scenario leverages the compound's ability to confer thermal stability to the chromophore, making it suitable for polyester dyeing processes requiring resistance to thermal migration.

Mechanistic Studies of N–H vs. O–H Bond Dissociation in Hybrid Antioxidants

The quantitatively characterized bond dissociation energies of the 6-hydroxy derivative (DN–H = 345.3 kJ/mol, DO–H = 324.4 kJ/mol) position 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline as a model scaffold for investigating hydrogen atom transfer mechanisms in hybrid antioxidants. This fundamental thermodynamic data supports its use in academic and industrial R&D aimed at designing next-generation radical scavengers with optimized energetics.

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